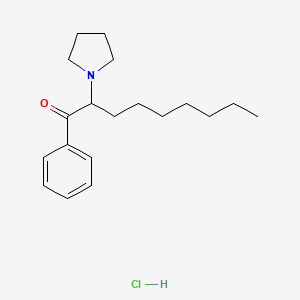
1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone, monohydrochloride is a synthetic compound belonging to the class of cathinones. Cathinones are a group of psychoactive substances structurally related to the naturally occurring stimulant cathinone, found in the khat plant. This compound is known for its stimulant properties and has been studied for its potential effects on the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone typically involves the reaction of 1-phenyl-2-bromononane with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is often obtained as a monohydrochloride salt to enhance its stability and solubility.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and potential as a research tool in neurobiology.
Medicine: Investigated for its stimulant properties and potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced synaptic transmission and increased neuronal activity. The molecular targets include dopamine and norepinephrine transporters, which are inhibited by the compound, leading to increased levels of these neurotransmitters in the synaptic cleft.
Comparación Con Compuestos Similares
1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone is structurally similar to other cathinones such as:
α-Pyrrolidinovalerophenone (α-PVP): Known for its potent stimulant effects.
Methylenedioxypyrovalerone (MDPV): Another potent stimulant with similar effects on the central nervous system.
α-Pyrrolidinobutiophenone (α-PBP): Shares similar stimulant properties but with different pharmacokinetic profiles.
The uniqueness of 1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone lies in its specific structural modifications, which may result in distinct pharmacological effects and metabolic pathways compared to its analogs.
Propiedades
Fórmula molecular |
C19H30ClNO |
|---|---|
Peso molecular |
323.9 g/mol |
Nombre IUPAC |
1-phenyl-2-pyrrolidin-1-ylnonan-1-one;hydrochloride |
InChI |
InChI=1S/C19H29NO.ClH/c1-2-3-4-5-9-14-18(20-15-10-11-16-20)19(21)17-12-7-6-8-13-17;/h6-8,12-13,18H,2-5,9-11,14-16H2,1H3;1H |
Clave InChI |
RDQODDWDBPXQPF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



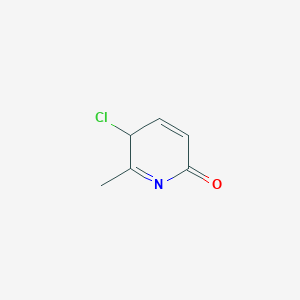
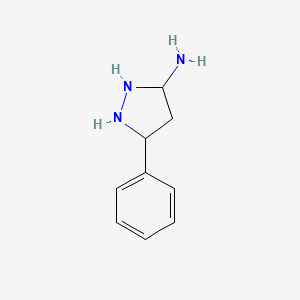
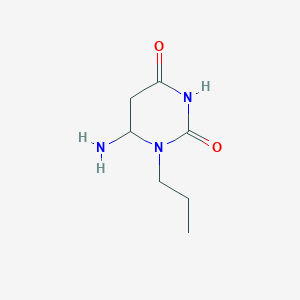
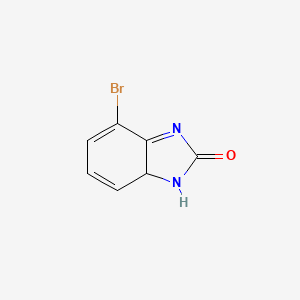
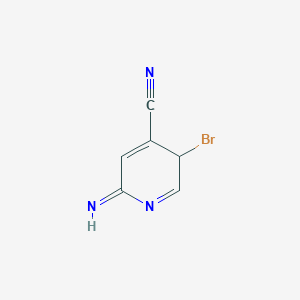
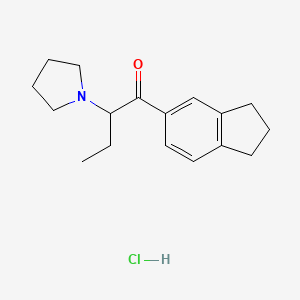
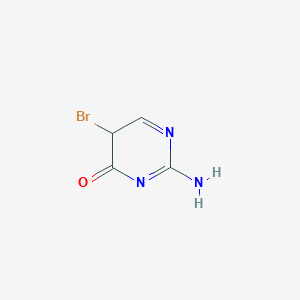

![2-amino-7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12359246.png)
![6-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12359247.png)
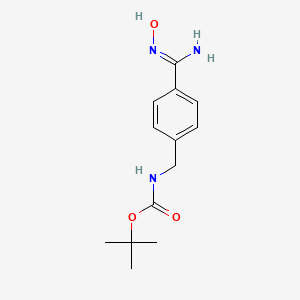
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-methyl-1-phenylethyl) ester](/img/structure/B12359259.png)

